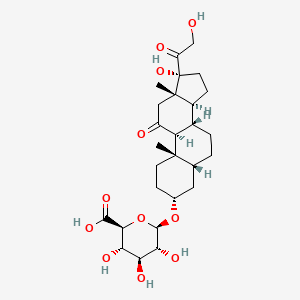
Tetrahydrocortisone 3-Glucuronide
Vue d'ensemble
Description
Tetrahydrocortisone, also known as urocortisone or 3α,17α,21-trihydroxy-5β-pregnane-11,20-dione, is a steroid and an inactive metabolite of cortisone . It is also referred to as 5β-Pregnane-3α,17α,21-triol-11,20-dione 3- (β-D-glucuronide) .
Synthesis Analysis
A new route for the synthesis of Tetrahydrocortisone 3-Glucuronide has been developed with cortisone acetate as a starting material . The key step involves using lithium tri-tert-butoxyaluminum hydride to reduce the C-3 carbonyl group of 5β-dihydrocortisone acetate (8) to provide 3α-5β-tetrahydrocortisone acetate (5) .Molecular Structure Analysis
The molecular structure of Tetrahydrocortisone 3-Glucuronide is complex, and its analysis requires advanced techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Tetrahydrocortisone 3-Glucuronide include the reduction of the C-3 carbonyl group of 5β-dihydrocortisone acetate (8) using lithium tri-tert-butoxyaluminum hydride . This is followed by glycosylation using the Koenig–Knorr method, with glycosyl bromide as the donor, cadmium carbonate as the promoter, and 4Å molecular sieves as the dehydrating agent .Physical And Chemical Properties Analysis
The physical and chemical properties of Tetrahydrocortisone 3-Glucuronide can be analyzed using techniques such as HPLC and GC .Applications De Recherche Scientifique
Method for Determining Tetrahydrocorticosteroid Glucuronides in Human Urine : A liquid chromatography/electrospray ionization-mass spectrometry method was developed to directly determine 12 tetrahydrocorticosteroid glucuronides in human urine. This method is useful for clinical and biochemical studies, particularly in understanding conditions involving excessive cortisol production (Ikegawa et al., 2009).
Novel Synthesis Method for Tetrahydrocortisone 3-Glucuronide : A new synthesis route for tetrahydrocortisone 3-glucuronide has been developed, providing a more efficient and higher yielding method than previously reported. This is crucial for the production of this compound for research purposes (Yan Zhang et al., 2022).
Physiological Disposition of Tetrahydrocortisol in Humans : This study investigated the metabolism of tetrahydrocortisol in humans, noting its conversion to tetrahydrocortisone and other metabolites. Understanding this metabolism is essential in various medical research areas (Rappaport & Migeon, 1962).
Metabolism of Tetrahydrocortisone in Health and Disease : This research examined how tetrahydrocortisone is metabolized in healthy individuals and patients with liver diseases or other illnesses, providing insights into its role in human physiology (Zumoff et al., 1968).
In Vivo Distribution of Tetrahydrocortisone in Humans : This study focuses on the distribution of tetrahydrocortisone and other corticosteroids in human plasma and red blood cells, offering insights into their transportation and bioavailability in the body (Migeon et al., 1959).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5R,8S,9S,10S,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-11-oxo-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H40O11/c1-25-7-5-13(37-24-21(33)19(31)20(32)22(38-24)23(34)35)9-12(25)3-4-14-15-6-8-27(36,17(30)11-28)26(15,2)10-16(29)18(14)25/h12-15,18-22,24,28,31-33,36H,3-11H2,1-2H3,(H,34,35)/t12-,13-,14+,15+,18-,19+,20+,21-,22+,24-,25+,26+,27+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUOCEDQXFGCYTL-WPIYVXEUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4(C(=O)CO)O)C)OC5C(C(C(C(O5)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H40O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrahydrocortisone 3-Glucuronide | |
CAS RN |
26312-91-4 | |
| Record name | Tetrahydrocortisone 3-(β-D-glucuronide) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



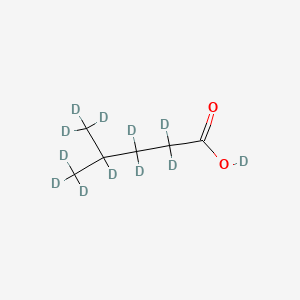

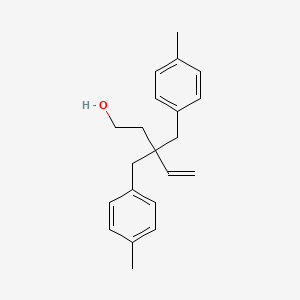
![Thieno[3,2-c]pyridine 4-Methylbenzenesulfonate](/img/structure/B570105.png)
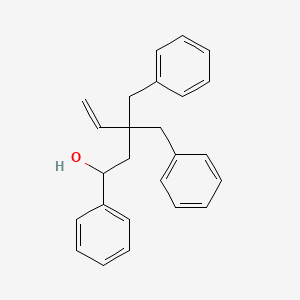
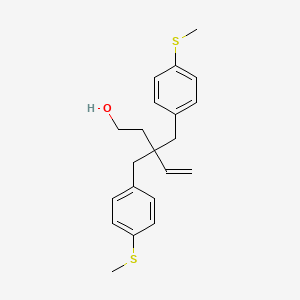
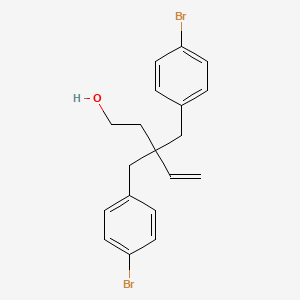
![3,3-Bis[(3-methoxyphenyl)methyl]pent-4-en-1-ol](/img/structure/B570114.png)
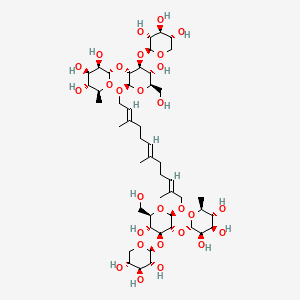
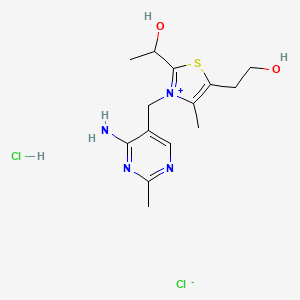
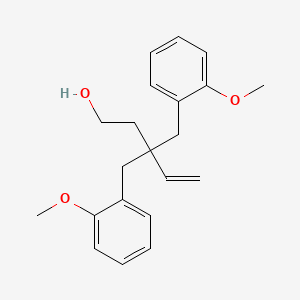
![4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-N-(hydroxymethyl)pyridine-2-carboxamide](/img/structure/B570120.png)